
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine is a complex organosilicon compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine typically involves the reaction of a silicon-containing precursor with phenylethynyl groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can be used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, organosilicon compounds are studied for their potential use in drug delivery systems and as bioactive molecules. The specific applications of this compound in biology would depend on its interaction with biological targets.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Organosilicon compounds have shown promise in various medical applications, including as anticancer agents and in imaging techniques.
Industry
In industry, this compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine include other organosilicon compounds with phenylethynyl groups, such as:
- 1-Methyl-1,1-bis(phenylethynyl)silane
- N,N-Di(propan-2-yl)silanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
189632-57-3 |
|---|---|
Formule moléculaire |
C23H27NSi |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
N-[methyl-bis(2-phenylethynyl)silyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C23H27NSi/c1-20(2)24(21(3)4)25(5,18-16-22-12-8-6-9-13-22)19-17-23-14-10-7-11-15-23/h6-15,20-21H,1-5H3 |
Clé InChI |
CGIBILNMNNZWDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
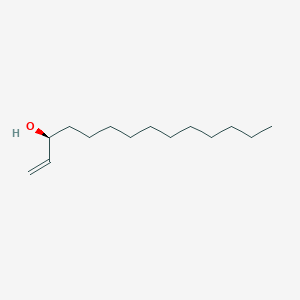
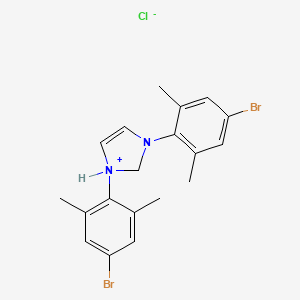
![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)



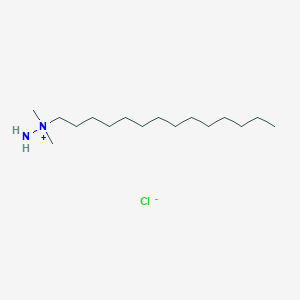
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)

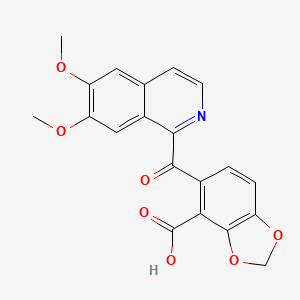
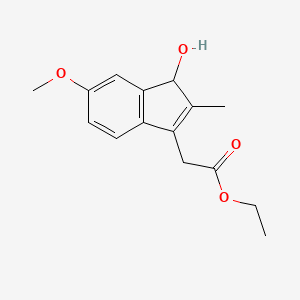
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
